molecular formula C23H28ClN3O4S B2373425 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-3-phenoxypropanamide hydrochloride CAS No. 1184978-23-1

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-3-phenoxypropanamide hydrochloride

Cat. No. B2373425
CAS RN: 1184978-23-1
M. Wt: 478
InChI Key: OZWVPJXZYQKGAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-3-phenoxypropanamide hydrochloride is a useful research compound. Its molecular formula is C23H28ClN3O4S and its molecular weight is 478. The purity is usually 95%.
BenchChem offers high-quality N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-3-phenoxypropanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-3-phenoxypropanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

This compound is involved in the synthesis of novel heterocyclic structures that exhibit significant antimicrobial properties. Research has demonstrated the preparation of derivatives that showed broad-spectrum antimicrobial activity against bacterial strains like Escherichia coli and Staphylococcus aureus, as well as fungal strains including Candida albicans and Aspergillus niger. The synthesized compounds were evaluated for their potential as antimicrobial agents, indicating their relevance in developing new therapeutics (Padalkar et al., 2014).

Inhibitory Activity on Stearoyl-CoA Desaturase-1

Another application involves the compound's role as a potent inhibitor of stearoyl-CoA desaturase-1 (SCD-1), a key enzyme in fatty acid metabolism. Research has identified derivatives that demonstrated sub-nanomolar IC50 values in inhibitory assays, along with a dose-dependent decrease in plasma desaturation index in animal models. This highlights its potential for therapeutic use in metabolic disorders (Uto et al., 2009).

Photo-Physical and Thermal Properties

Studies have also explored the photo-physical and thermal properties of related heterocyclic compounds, showing their thermal stability and excited state intra-molecular proton transfer pathway characteristics. This research is crucial for the development of fluorescent materials and understanding the stability of compounds under various conditions (Padalkar et al., 2011).

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S.ClH/c1-3-25(4-2)11-12-26(22(27)10-13-28-17-8-6-5-7-9-17)23-24-18-14-19-20(30-16-29-19)15-21(18)31-23;/h5-9,14-15H,3-4,10-13,16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWVPJXZYQKGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)CCOC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-3-phenoxypropanamide hydrochloride

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